molecular formula C10H12O3 B1269079 Benzeneethanol, 4-(acetyloxy)- CAS No. 60037-43-6

Benzeneethanol, 4-(acetyloxy)-

Cat. No.: B1269079
CAS No.: 60037-43-6
M. Wt: 180.2 g/mol
InChI Key: ZTXTZJHRRIQLRH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanol, 4-(acetyloxy)- typically involves the acetylation of benzeneethanol. One common method is the reaction of benzeneethanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of Benzeneethanol, 4-(acetyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: Benzeneethanol, 4-(acetyloxy)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it back to benzeneethanol.

    Substitution: It can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products:

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields benzeneethanol.

    Substitution: Results in various substituted benzeneethanol derivatives

Scientific Research Applications

Benzeneethanol, 4-(acetyloxy)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanol, 4-(acetyloxy)- involves its interaction with various molecular targets. In biological systems, it may act by inhibiting or activating specific enzymes or receptors. The acetoxy group can be hydrolyzed to release acetic acid and benzeneethanol, which can then participate in further biochemical reactions. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

    Benzeneethanol: The parent compound without the acetoxy group.

    4-Hydroxybenzeneethanol: A hydroxylated derivative.

    4-Methoxybenzeneethanol: A methoxylated derivative.

Uniqueness: Benzeneethanol, 4-(acetyloxy)- is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .

Properties

IUPAC Name

[4-(2-hydroxyethyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(12)13-10-4-2-9(3-5-10)6-7-11/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXTZJHRRIQLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343012
Record name Benzeneethanol, 4-(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60037-43-6
Record name Benzeneethanol, 4-(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 300 ml Fluitron autoclave (Hastelloy C) is charged with 69.5 g crude acetoxystyrene oxirane (86%; 0.335 mol), 200 ml ethanol and 1.6 g Pd/C (5% Pd on carbon; 47.8% H2O). After sealing, the stirrer is started, and the autoclave purged with nitrogen and hydrogen and then pressurized to 400 psig with hydrogen. The H2 pressure is kept constant during the one hour reaction period. The autoclave is vented and purged with N2. The reaction mixture is sucked out of the reactor (63.2 g ethanol rinse) and filtered (23.7 g ethanol rinse).
Name
acetoxystyrene oxirane
Quantity
69.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

5.6 g (0.1 mole) potassium hydroxide in 10 ml water was added to a cooled solution of 13.8 g (0.1 mole) p-hydroxyphenethyl alcohol in 50 ml tetrahydrofuran. 10.2 g (0.1 mole) acetic anhydride was slowly added under stirring. After 2 hours diethyl ether and water were added. The phases were separated and the organic phase was dried, filtered and evaporated in vacuo. The product contained 15% starting material and was therefore redissolved in diethyl ether and washed twice with dilute sodium carbonate. Drying, filtration and evaporation of solvents in vacuo gave 12 g (yield 67%) of 2-(4-methylcarbonyloxyphenyl)-1-ethanol which was used without further purification.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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